molecular formula C18H22N2O5S2 B11130648 N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

Cat. No.: B11130648
M. Wt: 410.5 g/mol
InChI Key: MBZFYRPRTITXAB-ZDUSSCGKSA-N
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Description

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, a dimethoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H22N2O5S2/c1-24-14-5-4-11(8-15(14)25-2)17-19-12(10-27-17)9-16(21)20-13(18(22)23)6-7-26-3/h4-5,8,10,13H,6-7,9H2,1-3H3,(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

MBZFYRPRTITXAB-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CCSC)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC(CCSC)C(=O)O)OC

Origin of Product

United States

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